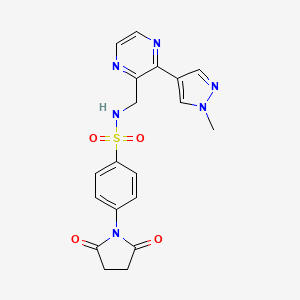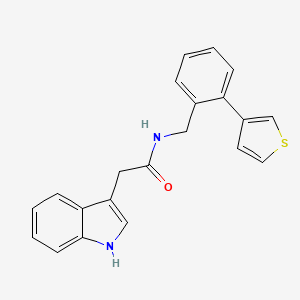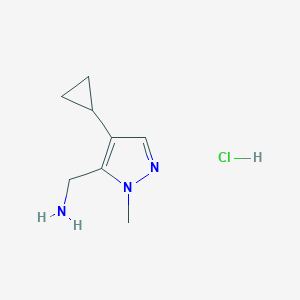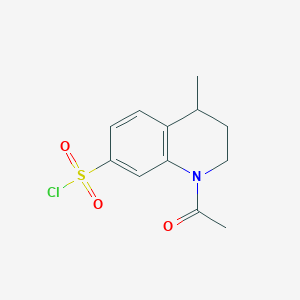![molecular formula C14H12ClN3O B2679704 5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884994-41-6](/img/structure/B2679704.png)
5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 3-chlorobenzylamine with a suitable benzodiazepine precursor. One common method is the condensation reaction between 3-chlorobenzylamine and 2-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its interactions with biological systems, including its binding to receptors and its effects on cellular processes.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents, particularly for the treatment of anxiety, insomnia, and other neurological disorders.
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new drugs, as well as in quality control processes.
Mecanismo De Acción
The mechanism of action of 5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets in the body. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts its anxiolytic, sedative, and anticonvulsant effects. The binding of the compound to GABA receptors increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the 3-chlorophenyl group and the benzodiazepine core structure contribute to its unique binding affinity and efficacy at GABA receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-[(3-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-2-9(6-10)8-16-11-4-5-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTYDFCRCYKWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea](/img/structure/B2679621.png)


![3-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2679626.png)
![1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2679627.png)

![1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1h-pyrazole](/img/structure/B2679632.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679633.png)
![3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2679634.png)

![N-[2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2679637.png)
![4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2679638.png)
![N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2679639.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2679642.png)
